9-(Naphthalen-1-yl)anthracene

描述

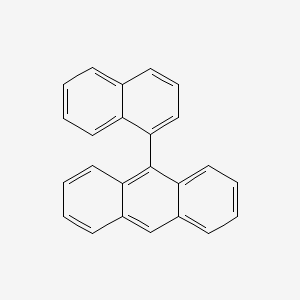

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZWHZIYLWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594295 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-70-6 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Electronic Structure and Spectroscopic Phenomena

Photophysical Behavior and Luminescence Mechanisms

The photophysical characteristics of 9-(Naphthalen-1-yl)anthracene and its derivatives are dictated by the interplay of the electronic structures of the constituent aromatic rings. The relative orientation of the naphthalene (B1677914) and anthracene (B1667546) units, which is significantly twisted, plays a crucial role in determining the absorption and emission properties.

The absorption spectra of this compound and related derivatives typically exhibit well-defined vibronic bands in the ultraviolet-visible region, which are characteristic of the π–π* transitions within the anthracene core. mdpi.com In various solvents, the absorption maxima show minimal shifts, indicating that the ground electronic state is not significantly affected by the polarity of the environment. nih.gov For instance, in dichloromethane, anthracene derivatives with similar structures show absorption bands between 325 and 425 nm. mdpi.com

The emission spectra, however, are often more sensitive to the surrounding medium. semanticscholar.org For example, a study on similar anthracene derivatives revealed that while the absorption maxima ranged from 385 nm to 395 nm in different solvents, the emission maxima could experience a significant red-shift, particularly in highly polar solvents like water. mdpi.com This behavior suggests a change in the electronic distribution in the excited state.

Table 1: Absorption and Emission Maxima of an Exemplary Anthracene Derivative (Dye 1) in Various Solvents mdpi.com

| Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| Toluene | ~390 | ~470 |

| Dichloromethane | ~390 | ~475 |

| DMSO | ~390 | 475 |

| Water | 395 | 515 |

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is a critical parameter for luminescent materials. For many anthracene derivatives, the quantum yield can be high in non-polar solvents but may decrease in more polar environments. nih.gov For instance, a study of a related anthracene derivative showed a quantum yield of 0.60 in DMSO. mdpi.com

Strategies to enhance the quantum yield often focus on modifying the molecular structure to control non-radiative decay pathways. Theoretical studies suggest that for blue-emitting anthracene derivatives, the driving force for internal conversions and vibrational relaxations mainly originates from the anthracenylene group. rsc.org Therefore, design principles for achieving a high quantum yield include:

Reducing the electron density difference and overlap between the ground (S₀) and first excited (S₁) states in the anthracene core to suppress vibrational relaxation and radiationless transitions. rsc.org

Increasing the overlap density in the side groups to enhance fluorescence. rsc.org

Suppressing molecular vibrations and rotations by creating a rigid molecular structure, which can be achieved through extensive steric hindrance. researchgate.net

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of many anthracene derivatives. semanticscholar.org While the absorption spectra often show little dependence on solvent polarity, the emission spectra can exhibit significant red shifts as the solvent polarity increases. nih.govacs.org This positive solvatochromism is indicative of a more polar excited state compared to the ground state, often due to intramolecular charge transfer. semanticscholar.org

For example, a study on (E)-9-(4-Nitrostyryl)-10-(p-tolyl)anthracene showed a substantial red shift in the emission maximum from 508 nm in pentane (B18724) to 588 nm in acetone. nih.gov The Lippert-Mataga plot, which correlates the Stokes shift with a solvent polarity parameter, can be used to quantify this effect and often shows a linear relationship for compounds exhibiting positive solvatochromism. mdpi.com

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. acs.org This is in contrast to the aggregation-caused quenching (ACQ) effect typically observed in many planar aromatic dyes. mdpi.com Anthracene derivatives can be designed to exhibit AIE by introducing bulky substituents that restrict intramolecular rotations in the aggregated state, thus blocking non-radiative decay channels and promoting radiative emission. rsc.orgacs.org

For instance, 9,10-distyrylanthracene (B86952) derivatives have been shown to be AIE-active. rsc.org The AIE effect can be observed by measuring the fluorescence of the compound in solvent mixtures of varying compositions, such as methanol/water. mdpi.com As the fraction of the poor solvent (e.g., water) increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. mdpi.com

Intramolecular charge transfer (ICT) plays a crucial role in the photophysical properties of many donor-acceptor substituted anthracene derivatives. researchgate.net In these systems, photoexcitation can lead to the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part, creating a charge-separated excited state. researchgate.net This ICT state is often more polar than the ground state and is responsible for the observed solvatochromism. semanticscholar.orgresearchgate.net

In a molecule like (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile, the anthracene and naphthalene units can act as donors, while the acrylonitrile (B1666552) group acts as an acceptor. researchgate.net The absorption spectra of such compounds are dominated by these ICT transitions. researchgate.net The frontier molecular orbitals (HOMO and LUMO) can provide insight into the nature of the ICT, with the HOMO often localized on the donor moiety and the LUMO on the acceptor moiety. researchgate.net The efficiency and nature of the ICT can be influenced by the relative orientation of the donor and acceptor groups, which in turn affects the emission properties.

Aggregation-Induced Emission (AIE) Phenomena in Anthracene-Naphthalene Systems

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound and its derivatives are fundamental to their application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.comworldwidejournals.com Cyclic voltammetry (CV) is a key technique used to investigate their redox behavior, providing information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various 9,10-disubstituted anthracene derivatives have shown that they typically undergo quasi-reversible oxidation processes. mdpi.com The oxidation potentials are influenced by the nature of the substituents on the anthracene core. For example, the introduction of electron-donating groups can lower the oxidation potential, making the compound easier to oxidize.

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the CV voltammograms. These energy levels are crucial for determining the charge injection and transport properties of the material in an electronic device. For instance, the HOMO level of 9,10-di(naphthalen-2-yl)anthracene (B47626) has been determined to be -5.4 eV, while the LUMO is at -2.7 eV. The steric hindrance between the naphthyl and anthracene rings can also influence the electrochemical behavior. In some cases, the reduction process can occur in two one-electron steps, with the first being reversible and the second irreversible. utexas.edu

Table 2: Electrochemical Data for Selected Anthracene Derivatives mdpi.com

| Compound | E½ (ox) (V vs. Fc/Fc+) | EHOMO (eV) |

|---|---|---|

| 9-phenyl-10-(1-naphthalenyl)-anthracene (1b) | 0.83 | -5.63 |

| 9-phenyl-10-(2-naphthalenyl)-anthracene (1c) | 0.85 | -5.65 |

| 9-(4-methoxyphenyl)-10-(1-naphthalenyl)anthracene (2b) | 0.74 | -5.54 |

| 9-(4-methoxyphenyl)-10-(2-naphthalenyl)anthracene (2c) | 0.76 | -5.56 |

Cyclic Voltammetry Analysis of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a key technique for probing the electrochemical characteristics of molecules, providing insight into their oxidation and reduction potentials. This data is fundamental to evaluating the stability of the material and its ability to accept or donate electrons.

For the closely related compound, 9,10-di(α-naphthyl)anthracene, CV analysis reveals distinct electrochemical behavior. It undergoes a quasi-reversible one-electron oxidation at a potential of +1.1 V. Further studies on this molecule have identified two oxidation waves with half-wave potentials (E½) of +1.32 V and +1.76 V, where the first oxidation is characterized as a slightly irreversible one-electron transfer. utexas.edu The reduction of 9,10-di(α-naphthyl)anthracene occurs in two irreversible steps at potentials of -1.8 V and -2.3 V (versus a saturated calomel (B162337) electrode, SCE), indicating the formation of stable anion radicals.

Derivatives containing the 9-(1-naphthyl)anthracene moiety also show defined redox behavior. For instance, 4,4'-bis(9-(1-naphthyl)anthracen-10-yl)biphenyl exhibits two reversible, closely spaced one-electron transfers upon oxidation. nih.gov While specific CV data for this compound is not detailed in the available research, the data from these closely related structures suggest that it possesses the electrochemical properties necessary for charge transport in electronic devices.

Table 1: Electrochemical Data for Naphthyl-Substituted Anthracene Derivatives

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Reversibility | Source |

|---|---|---|---|---|

| 9,10-di(α-naphthyl)anthracene | +1.1 | -1.8, -2.3 | Quasi-reversible (Ox), Irreversible (Red) | |

| 9,10-di(α-naphthyl)anthracene | +1.32, +1.76 | Not Reported | Slightly irreversible (first wave) | utexas.edu |

Determination of Frontier Molecular Orbital Energy Levels (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial parameters that dictate the electronic and optical properties of a molecule. The HOMO level relates to the electron-donating capability (hole injection), while the LUMO level corresponds to the electron-accepting ability (electron injection).

For anthracene derivatives, these energy levels are influenced by the nature and position of the substituents. In 9,10-di(1-naphthyl)anthracene (B1331214), the HOMO and LUMO energy levels have been determined to be 5.8 eV and 2.6 eV, respectively. Another isomer, 9,10-di(naphthalen-2-yl)anthracene (ADN), exhibits HOMO and LUMO levels at -5.4 eV and -2.7 eV. The introduction of different functional groups allows for the tuning of these energy levels; derivatives of ADN show HOMO levels ranging from -5.02 eV to -5.35 eV and LUMO levels from -2.29 eV to -2.55 eV. researchgate.net For derivatives of 9-bromo-10-(naphthalen-1-yl)anthracene (B1287187), the HOMO levels are calculated to be between -5.59 eV and -5.73 eV. mdpi.com

Computational studies using Density Functional Theory (DFT) on various naphthyl-substituted anthracenes help to further elucidate these properties. nih.govacs.org For a fluorophore containing both anthracene and naphthalene moieties, DFT studies show the HOMO is localized on the anthracene unit while the LUMO is on the acceptor portion of the molecule, facilitating an intramolecular charge transfer (ICT). asianpubs.org

Table 2: HOMO-LUMO Energy Levels of Naphthyl-Substituted Anthracene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method | Source |

|---|---|---|---|---|

| 9,10-di(1-naphthyl)anthracene | 5.8 | 2.6 | Experimental | |

| 9,10-di(naphthalen-2-yl)anthracene | -5.4 | -2.7 | Cyclic Voltammetry | |

| 9-phenyl-10-(naphthalen-1-yl)anthracene derivatives | -5.59 to -5.73 | Not Reported | Calculated from CV | mdpi.com |

Correlation of Electrochemical Data with Optoelectronic Performance

The electrochemical properties of this compound and its derivatives are directly linked to their performance in optoelectronic devices like OLEDs. Suitable HOMO and LUMO energy levels are a primary requirement for an efficient host material, as they must align with the energy levels of adjacent hole-transporting and electron-transporting layers to ensure smooth charge injection and transport. bldpharm.com

The balanced HOMO-LUMO levels observed in naphthyl-substituted anthracenes make them excellent candidates for blue-emitting host materials in OLEDs. The combination of specific HOMO-LUMO levels with high thermal and morphological stability enables the creation of durable electronic devices with consistent performance. These favorable energy levels create the conditions necessary for efficient light-emission processes. The strong fluorescence and excellent charge transport properties, which are governed by the molecule's electronic structure, are essential for achieving high brightness and efficiency in OLEDs.

Furthermore, the steric hindrance introduced by the bulky naphthyl groups can prevent intermolecular aggregation, which often quenches fluorescence in the solid state, thus enhancing the material's solid-state emission efficiency. The relationship between the molecular structure, electrochemical stability, and frontier energy levels is therefore a critical consideration in the design of high-performance organic electronic materials.

Investigation of Electronic Band Gap Energies

The electronic band gap (Eg), which is the energy difference between the HOMO and LUMO levels, determines the wavelength of light a molecule can absorb and emit, making it a key parameter for optoelectronic applications.

For naphthyl-substituted anthracenes, the band gap can be derived from electrochemical measurements or optical spectroscopy. The HOMO-LUMO gap for 9,10-di(1-naphthyl)anthracene is reported to be 3.5 eV. A separate calculation based on its reported HOMO (5.8 eV) and LUMO (2.6 eV) levels yields a band gap of 3.2 eV. The isomer 9,10-di(naphthalen-2-yl)anthracene has a smaller band gap of 2.7 eV, calculated from its HOMO and LUMO levels.

Theoretical calculations on a related twisted anthracene derivative predict an energy band gap of around 3.4 eV. chemicalbook.com The band gap can be tuned by introducing different substituents to the anthracene core. For example, a novel anthracene derivative designed for blue OLEDs was found to have a wide band gap of 2.95 eV, making it suitable as a blue host material. nih.gov These values highlight that naphthyl-anthracene systems possess wide band gaps suitable for blue light emission, a crucial feature for their use in high-energy photonics and display technologies.

Structure Performance Relationships in 9 Naphthalen 1 Yl Anthracene Derivatives

Impact of Molecular Conformation on Electronic and Optical Properties

The three-dimensional structure of 9-(naphthalen-1-yl)anthracene derivatives, particularly the orientation between the fused ring systems, is a primary determinant of their electronic and photophysical behavior.

Dihedral Angle Analysis between Anthracene (B1667546) and Naphthyl Moieties

The connection between the anthracene core and the naphthyl group at the 9-position induces significant steric hindrance. This forces a twisted conformation, preventing the molecule from being planar. The degree of this twist is quantified by the dihedral angle between the planes of the two aromatic systems. In the case of 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, a closely related derivative, crystallographic analysis identified two independent molecules within the asymmetric unit, exhibiting substantial twisting. The dihedral angles between the anthracene and naphthalene (B1677914) ring systems for these two conformers were found to be 86.38° and 79.36°, respectively. nih.gov This near-perpendicular arrangement is a defining structural feature of this class of molecules. nih.govresearchgate.net

| Compound Derivative | Dihedral Angle (°) | Reference |

|---|---|---|

| 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene (Conformer A) | 86.38 | nih.gov |

| 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene (Conformer B) | 79.36 | nih.gov |

| (E)-1-(anthracen-9-yl)-3-(naphthalen-1-yl)prop-2-en-1-one | 70.26 | researchgate.net |

Influence of Molecular Twisting on Planarity and Electronic Delocalization

The significant molecular twisting and resulting lack of planarity have a profound impact on the electronic properties of these compounds. In conjugated systems, electronic delocalization across π-orbitals is maximized when the molecule is planar. The large torsional angles observed between the anthracene and naphthalene rings disrupt this π-electron delocalization. researchgate.net This structural feature effectively isolates the electronic systems of the two moieties to some extent.

Supramolecular Arrangement and Solid-State Characteristics

In the solid state, the performance of this compound derivatives is dictated not just by their individual molecular conformation but also by how they arrange themselves into a larger, ordered structure.

Crystal Packing Motifs and Intermolecular Interactions (e.g., π–π stacking, C–H···π interactions, H-bonding)

The crystal packing of anthracene-naphthalene derivatives is governed by a combination of weak noncovalent interactions. Due to the bulky, non-planar nature of the molecules, simple face-to-face π–π stacking is often hindered. mdpi.com Instead, more complex packing motifs are observed.

C–H···π Interactions: These are common and significant interactions where a hydrogen atom from one molecule interacts with the electron-rich π-system of an adjacent molecule. In the crystal structure of 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, dimeric aggregates are formed and stabilized by two pairs of C–H···π interactions. nih.gov

Hydrogen Bonding: In derivatives containing suitable functional groups (like carbonyls or hydroxyls), classical hydrogen bonds play a crucial role. For example, dimers of a carbonyl-containing derivative can be connected by C–H···O hydrogen bonds. nih.gov

π–π Stacking: While direct face-to-face stacking of the entire molecule is sterically unfavorable, interactions between specific aromatic regions can occur. In some derivatives, π–π stacking is observed between the anthracene rings of adjacent molecules, linking dimers into chains. nih.gov The interplanar distance for such interactions is a key parameter; a study on a related co-crystal noted π-π contacts with a separation of 3.576 Å. iucr.org The specific arrangement can vary, with some derivatives exhibiting slipped stacking between naphthyl units. rsc.org

The interplay of these forces determines the final crystal morphology, leading to structures like thin platelets or needles, depending on whether the dominant interactions are in one or two dimensions. acs.org

| Interaction Type | Description | Example Compound/System | Reference |

|---|---|---|---|

| C–H···π Interactions | Forms dimeric aggregates between molecules. | 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene | nih.gov |

| π–π Stacking | Links dimers into chains via interactions between anthracene rings. | 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene | nih.gov |

| C–H···O Hydrogen Bonds | Connects dimers of conformers into chains. | 1-[(Anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene | nih.gov |

| Slipped Stacking | Observed between naphthyl units in certain isomers. | (Z)-3-(anthracen-9-yl)-2-(naphthalen-2-yl)acrylonitrile | rsc.org |

Effects of Molecular Packing on Charge Transport and Luminescence Efficiency

The supramolecular arrangement directly impacts the material's optoelectronic properties. Strong intermolecular electronic coupling, facilitated by close π-stacking, is crucial for efficient charge transport. acs.org However, this same close packing can be detrimental to luminescence.

When molecules are packed closely together in the solid state, it often leads to aggregation-caused quenching (ACQ), where the fluorescence quantum yield is significantly reduced compared to the molecule in a dilute solution. acs.org This is a common issue for planar aromatic compounds. The inherent steric hindrance in this compound derivatives, which forces a twisted structure, is advantageous in this regard. By preventing overly close π–π stacking, the twisted conformation can mitigate ACQ. mdpi.com This strategy is essential for creating efficient solid-state emitters. mdpi.com

Therefore, a delicate balance must be achieved. The packing must allow for sufficient electronic communication for charge transport without causing significant luminescence quenching. The non-planar structure of these molecules helps to form morphologically stable amorphous films, which is critical for the longevity and efficiency of OLED devices by preventing recrystallization. mdpi.com In some cases, reducing intermolecular interactions can suppress quenching and lead to higher device efficiencies. mdpi.comrsc.org

Role of Substituent Effects on Electronic and Photophysical Tuning

The electronic and photophysical properties of the this compound framework can be finely tuned by introducing various substituent groups onto the aromatic rings. Substitution is a powerful tool for modifying the HOMO-LUMO energy gap, absorption and emission wavelengths, and quantum yields. researchgate.netnih.gov

The nature and position of the substituent are critical. Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -CN, -CHO, -CF₃) alter the electron density distribution within the molecule. acs.orgrsc.org

Wavelength Shifting: Attaching substituents generally leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra compared to the unsubstituted parent molecule. researchgate.net For example, in a series of 10-(diphenylphosphoryl)-anthracenes, substituents like -CN caused a significant red-shift in emission. acs.org A large Stokes shift (the difference between the absorption and emission maxima) was observed for a derivative with an electron-withdrawing aldehyde group (-CHO), indicating a significant change in geometry between the ground and excited states. mdpi.com

Quantum Yield: Substituents can dramatically affect luminescence efficiency. An effective strategy to prevent π–π stacking and the associated quenching is to introduce bulky substituents onto the anthracene core. researchgate.netresearchgate.net This enhances fluorescence quantum yields in the solid state. acs.org

Thermal Stability: The addition of substituents, particularly large ones, can also increase the thermal stability of the compound, which is a crucial parameter for materials used in devices that operate at elevated temperatures, such as OLEDs. rsc.orgresearchgate.net

The predictable influence of different functional groups allows for the rational design of molecules with specific, targeted properties for applications in organic electronics. rsc.org

| Anthracene Derivative Class | Substituent | Effect on Emission (in solution) | Reference |

|---|---|---|---|

| 10-(Diphenylphosphoryl)-anthracenes | -CN | Significant red-shift in emission maximum (527 nm in MeOH) | acs.org |

| 10-(Diphenylphosphoryl)-anthracenes | -OCH₃ | Blue-shifted relative to -CN (491 nm in MeOH) | acs.org |

| 9,10-bis(phenylethynyl)anthracene derivatives | -CHO (aldehyde) | Large Stokes shift (113 nm) | mdpi.comresearchgate.net |

| General Anthracenes | Electron-donating or -withdrawing groups | Overall red-shift of excitation energies | researchgate.netnih.gov |

| General Anthracenes | Long chain conjugated groups | Significant increase in oscillator strength | researchgate.netnih.gov |

Investigation of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to the anthracene core is a widely used strategy to modulate the optoelectronic properties of the resulting materials. researchgate.netresearchgate.net These substituents can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the charge transport characteristics of the molecule. researchgate.net

Research into 9,10-disubstituted anthracene derivatives has shown that functionalization with different aryl groups can lead to subtle changes in electrochemical behavior while having a more pronounced effect on thermal stability. mdpi.com For instance, a study on anthracene derivatives with side groups possessing electron-donating or withdrawing properties revealed that these groups influence the photophysical, charge transfer, and triplet-triplet annihilation properties. uludag.edu.trulakbim.gov.tr

In one study, a series of bulky anthracene derivatives were synthesized with a 4-R-phenyl group at the 9-position and another group at the 10-position, where R was hydrogen (H), a methoxy (B1213986) group (-OMe, an EDG), a trifluoromethyl group (-CF3, an EWG), or a diphenylamine (B1679370) group (-N(Ph)2, a strong EDG). uludag.edu.trulakbim.gov.tr The introduction of these groups directly impacted the material's properties and the performance of OLEDs fabricated with them. The derivative featuring the strong electron-donating -N(Ph)2 group was identified as the most promising, leading to high-efficiency fluorescent OLEDs. uludag.edu.trulakbim.gov.tr The aldehyde group, another EWG, has been shown to expand the conjugation system in anthracene derivatives, thereby lowering the HOMO-LUMO gap. mdpi.com

The functionalization of the 9,10-positions of anthracene with various phenyl derivatives has been found to cause only minor variations (±0.10 eV) in the electrochemical behavior and negligible changes in optical properties. mdpi.com The absorption profiles of these compounds typically show vibronic bands between 325–425 nm, corresponding to the π–π* transitions of the anthracene core. mdpi.com This suggests minimal orbital contribution from the appended aryl groups, which is often attributed to the twisted arrangement of these groups relative to the central anthracene moiety. mdpi.com

Table 1: Impact of Electron-Donating/Withdrawing Groups on Anthracene Derivative Properties

| Derivative Type | Substituent (R) | Property Influenced | Observed Effect | Reference |

| 9-(4-R-phenyl)-10-(aryl)anthracene | -H (Neutral) | Baseline | Neutral performance characteristics. | uludag.edu.tr, ulakbim.gov.tr |

| 9-(4-R-phenyl)-10-(aryl)anthracene | -OMe (Donating) | Photophysical Properties | Modifies charge transfer properties. | uludag.edu.tr, ulakbim.gov.tr |

| 9-(4-R-phenyl)-10-(aryl)anthracene | -CF3 (Withdrawing) | Photophysical Properties | Influences triplet-triplet annihilation. | uludag.edu.tr, ulakbim.gov.tr |

| 9-(4-R-phenyl)-10-(aryl)anthracene | -N(Ph)2 (Donating) | Device Performance | Selected as most promising for high-efficiency OLEDs. | uludag.edu.tr, ulakbim.gov.tr |

| 9-formylanthracene derivative | -CHO (Withdrawing) | Electronic Structure | Expands π-conjugation, lowers HOMO-LUMO gap. | mdpi.com |

| 9,10-di(aryl)anthracenes | Various Phenyl groups | Thermal Stability | Greatly affects thermal stability (Td > 258 °C). | mdpi.com |

| 9,10-di(aryl)anthracenes | Various Phenyl groups | Optical/Electrochemical | Minimal changes in absorption and energy gap (2.96–2.99 eV). | mdpi.com |

Asymmetric Functionalization and its Influence on Device Performance and Thermal Stability

Asymmetric molecular design is another powerful strategy for enhancing the properties of anthracene-based materials for OLEDs. Introducing asymmetry can increase the molecular weight and disrupt regular packing, which in turn enhances thermal and amorphous stability. mdpi.com This is crucial for preventing crystallization in thin films, a common cause of device degradation and failure.

A notable example is the asymmetric compound 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa). mdpi.com Compared to its more symmetric counterparts, this material was designed to have enhanced thermal and amorphous properties. It exhibited a wide band gap of 2.95 eV and a maximum photoluminescence at 440 nm in the film state, making it suitable as a host material for blue OLEDs. mdpi.com An OLED device using this host achieved a true blue emission with an electroluminescence maximum at 460 nm. mdpi.com

Similarly, the introduction of bulky, asymmetric groups such as fluorenamine or indenocarbazole to the 2-position of a 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) core has been explored. rsc.org This functionalization aims to prevent emission red-shifting and fluorescence quenching in the solid state while simultaneously improving hole-transporting capability and thermal and morphological stability. rsc.org The arylamine group is well-regarded for its charge transport capabilities, and its incorporation can improve hole injection, increase steric bulk, and enhance thermal stability. rsc.org

In a study of these asymmetrically substituted ADN derivatives, all materials demonstrated good chemical and thermal stability. rsc.org An OLED device based on the indenocarbazole-substituted derivative (OCADN) produced a highly efficient sky-blue emission with a current efficiency of 2.25 cd/A and CIE coordinates of (0.16, 0.30). rsc.org Another study on a highly twisted asymmetric anthracene derivative with naphthalene and triphenylamine-substituted xylene reported a non-doped device with a maximum external quantum efficiency (EQE) of 4.62% and deep-blue CIE coordinates of (0.154, 0.049). researchgate.net These findings underscore the effectiveness of asymmetric functionalization in developing high-performance and stable materials for OLED applications.

Table 2: Performance of Asymmetrically Functionalized Anthracene Derivatives in OLEDs

| Compound Name/Type | Asymmetric Feature | Thermal Stability | Device Performance Metric | Value | Reference |

| 2-NaAn-1-PNa | Naphthylphenyl and Naphthyl groups at 9,10-positions | Enhanced | Band Gap | 2.95 eV | mdpi.com |

| 2-NaAn-1-PNa | Naphthylphenyl and Naphthyl groups at 9,10-positions | Enhanced | EL Maximum | 460 nm | mdpi.com |

| OCADN | Indenocarbazole group at 2-position of ADN core | Good | Current Efficiency | 2.25 cd/A | rsc.org |

| OCADN | Indenocarbazole group at 2-position of ADN core | Good | CIE (x,y) | (0.16, 0.30) | rsc.org |

| Naphthalene/Triphenylamine (B166846) substituted xylene anthracene | Highly twisted structure | Not specified | Max. EQE | 4.62% | researchgate.net |

| Naphthalene/Triphenylamine substituted xylene anthracene | Highly twisted structure | Not specified | CIE (x,y) | (0.154, 0.049) | researchgate.net |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of X-rays that have passed through a crystalline sample, researchers can deduce the arrangement of atoms within the crystal lattice.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. For derivatives of this compound, this technique has been instrumental in understanding structure-property relationships. mdpi.com For instance, the analysis of a related compound, (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile (ANCN), revealed a monoclinic crystal system with a P21/c space group. researchgate.net Such detailed structural information, including bond lengths, bond angles, and torsion angles, is critical for correlating the molecular architecture with its observed electronic and photophysical properties.

In a study of (2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one, single crystal X-ray diffraction showed that the compound crystallizes in the monoclinic space group P 21/c. iosrjournals.org The analysis revealed a significant dihedral angle of 89.43(1)° between the benzene (B151609) and anthracene moieties, indicating a nearly perpendicular arrangement. iosrjournals.org This type of structural insight is invaluable for understanding intermolecular interactions, such as C–H⋅⋅⋅O and π–π stacking, which stabilize the crystal structure. iosrjournals.org

Powder X-ray Diffraction for Polymorphism and Mechanofluorochromism Studies

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing crystalline materials in a powdered form. It is particularly useful for studying polymorphism, the ability of a substance to exist in more than one crystal structure, and mechanofluorochromism, the phenomenon where a material changes its fluorescence properties upon the application of mechanical force. rigaku.comresearchgate.net

The PXRD pattern of a material is a unique fingerprint of its crystalline phase. ucmerced.edu By comparing the PXRD patterns of a sample before and after grinding or annealing, researchers can identify phase transitions between crystalline and amorphous states. researchgate.net This is crucial for understanding mechanofluorochromic behavior, where the change in fluorescence is often attributed to a disruption of the crystal packing and a transition to a more disordered, amorphous state. researchgate.net For example, studies on various organic luminogens have demonstrated that the interconversion between crystalline and amorphous phases, as revealed by PXRD, is responsible for their switchable mechanoresponsive fluorescence. researchgate.net This technique allows for the identification of different polymorphic forms and is sensitive enough to detect even small amounts of a crystalline impurity within a sample. rigaku.com

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a class of techniques used to study the evolution of a system over time after it has been excited by a pulse of light. This is essential for understanding the various deactivation pathways of an excited molecule, such as fluorescence, intersystem crossing, and internal conversion.

For molecules like this compound and its derivatives, time-resolved fluorescence spectroscopy can reveal the lifetimes of their excited states. rsc.org Studies on related systems, such as naphthalene-based azo dyes, have shown multiple excited-state lifetimes corresponding to different deactivation processes. rsc.org For instance, some azo dyes exhibit three distinct excited-state lifetimes, indicating a complex series of events following photoexcitation. rsc.org Furthermore, time-resolved infrared spectroscopy can be employed to monitor changes in the vibrational structure of a molecule in its excited state, providing insights into processes like excited-state symmetry breaking. unige.ch A combination of experimental measurements and theoretical calculations is often necessary to fully interpret the complex data obtained from time-resolved spectroscopic experiments and to gain a comprehensive understanding of the internal dynamics of the molecule. aps.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. ksu.edu.sauni-siegen.de For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa Raman spectroscopy, on the other hand, is a light scattering technique where the scattered light is shifted in frequency by the vibrational modes of the molecule. ksu.edu.sauni-siegen.de A vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa

For aromatic compounds like this compound, the stretching modes of the anthracene ring are typically observed in the region of 1156-1615 cm⁻¹. researchgate.net Specific vibrational modes can be assigned to different parts of the molecule, such as the anthracene and naphthalene rings. uchile.cl For instance, in a study of related cruciform systems, distinct Raman bands were assigned to the vibrational modes of the anthracene, furan, and thiophene (B33073) rings. uchile.cl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the different aromatic protons. rsc.org For example, a singlet at 8.59 ppm is characteristic of the proton at the 10-position of the anthracene core. rsc.org The coupling patterns and integration of the signals provide further confirmation of the structure.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. For a related compound, (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile, a wide range of chemical shifts from approximately 117 to 147 ppm are observed, corresponding to the various sp² hybridized carbon atoms of the anthracene and naphthalene rings, as well as the nitrile carbon. researchgate.net The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of all the atoms in the molecule, providing definitive structural confirmation.

Conclusion

9-(Naphthalen-1-yl)anthracene stands as a testament to the power of molecular engineering in the field of organic electronics. Its unique structural and photophysical properties, born from the specific arrangement of its anthracene (B1667546) and naphthalene (B1677914) moieties, have positioned it as a key material in the quest for more efficient and durable organic light-emitting diodes. The ongoing research into this and similar anthracene derivatives continues to push the boundaries of what is possible in materials science, paving the way for the next generation of advanced electronic devices.

Applications and Device Integration in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

9-(Naphthalen-1-yl)anthracene and its derivatives are key materials in the fabrication of high-performance OLEDs. cymitquimica.comrsc.orggoogle.com Their utility spans several critical functions within the device architecture, from serving as host materials in the emissive layer to facilitating charge transport.

Host Materials for Fluorescent and Phosphorescent Emitters

One of the primary applications of this compound derivatives is as a host material within the emissive layer of OLEDs. google.comchemicalbook.comsigmaaldrich.com The host material constitutes the matrix in which guest emitter molecules (dopants) are dispersed. An effective host must possess a high triplet energy to confine the excitons on the phosphorescent guest, preventing energy loss and ensuring efficient light emission.

Derivatives such as 9-(naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (B1593206) are recognized for their role as host materials, particularly in blue-emitting devices. mdpi.com The structural design of these molecules helps to prevent molecular aggregation, which can quench luminescence, and facilitates efficient charge transport. Research has demonstrated that using these anthracene-based compounds as hosts can lead to highly efficient blue OLEDs. mdpi.comrsc.org For instance, a derivative, 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene, is a popular blue fluorescent host material due to its large band gap and high thermal stability. sigmaaldrich.com

Emissive Layer Components and Dopant Systems

Beyond their role as hosts, certain derivatives of this compound can also function as the primary light-emitting material (emitter) or as a dopant in the emissive layer. sigmaaldrich.comresearchgate.net As emitters, these compounds exhibit strong fluorescence. guidechem.com For example, 9,10-di(1-naphthyl)anthracene (B1331214) is a well-known blue emitter in OLEDs. guidechem.com

In dopant systems, a small amount of the guest material is incorporated into a host material. This strategy is often employed to achieve a specific color of emission and to improve device efficiency and stability. For example, a derivative, N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthracen-2-amine, when used as a dopant, has shown good device performance. researchgate.net

Charge Transport Layer Materials (Hole and Electron Transport)

Efficient charge injection and transport are crucial for the performance of OLEDs. Materials used in the charge transport layers must possess appropriate energy levels and high charge carrier mobility. Derivatives of this compound have been investigated for their charge transport capabilities. researchgate.net

Specifically, some of these compounds can be utilized in the hole transport layer (HTL) or the electron transport layer (ETL). sigmaaldrich.com For instance, 9,10-di(1-naphthyl)anthracene is noted for its charge-transport properties, which are vital for its use in both OLEDs and other organic electronic devices. lookchem.com The alignment of the frontier molecular orbital (HOMO-LUMO) levels of these materials with adjacent layers is a key factor in ensuring efficient charge injection and transport. e-asct.org

Analysis of Device Performance Parameters

The performance of OLEDs incorporating this compound and its derivatives is evaluated based on several key parameters, including luminous efficiency, external quantum efficiency (EQE), current efficiency, device lifetime, and chromaticity (CIE coordinates).

Research has shown that devices utilizing these materials can achieve high efficiencies and stable performance. For example, a non-doped deep-blue fluorescent OLED using 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene as an emitter exhibited a high external quantum efficiency of 4.61% and a luminous efficiency of 3.64 cd/A, with deep-blue CIE coordinates of (0.151, 0.086). rsc.org Another study on a blue host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene, reported an EQE of 8.3% and a current efficiency of 9.3 cd/A. mdpi.comresearcher.life

Devices based on 4,4'-bis(9-(1-naphthyl)anthracene-10-yl)biphenyl have demonstrated a maximum luminance efficiency of 7.0 cd/A with a luminance of 1396 cd/m² at 6.9 V. researchgate.net Furthermore, an OLED based on NA-AN-NA achieved a deep-blue emission with a maximum external quantum efficiency of 8.10%. rsc.org These findings underscore the potential of this compound derivatives in developing highly efficient and color-stable OLEDs.

Below is an interactive data table summarizing the performance of various OLED devices incorporating derivatives of this compound.

| Compound/Device Structure | Role of Compound | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficiency (cd/A) | CIE Coordinates (x, y) |

| 9-(9-Phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN) | Emitter | 4.61 rsc.org | 3.64 rsc.org | (0.151, 0.086) rsc.org |

| 10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | Host | 8.3 mdpi.comresearcher.life | 9.3 mdpi.comresearcher.life | (0.133, 0.141) mdpi.comresearcher.life |

| 4,4'-Bis(9-(1-naphthyl)anthracene-10-yl)biphenyl (BUBH-3) | Emitting Material | - | 7.0 researchgate.net | (0.31, 0.36) researchgate.net |

| 1,3,5-Tris(9-(1-naphthyl)anthracen-10-yl)benzene | Emitting Material | - | 5.78 researchgate.net | (0.33, 0.43) researchgate.net |

| NA-AN-NA based OLED | Host | 8.10 rsc.org | - | (0.1298, 0.1712) rsc.org |

| N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine (DN-2-NPAA) | Dopant | 2.2 researchgate.net | 5.2 researchgate.net | - |

| 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene (BH) with BDFDPPDA dopant | Host | 7.15 sigmaaldrich.com | 8.52 sigmaaldrich.com | (0.1288, 0.1581) sigmaaldrich.com |

| 9,10-di(2-naphthyl)anthracene (ADN) derivative | Emitter | - | 3.5 nih.gov | (0.15, 0.23) nih.gov |

Organic Thin-Film Transistors (OTFTs) and Charge Mobility Studies

The application of this compound derivatives extends to organic thin-film transistors (OTFTs). lookchem.com The performance of OTFTs is heavily reliant on the charge carrier mobility of the organic semiconductor used. Research has indicated that compounds like 9,10-di(1-naphthyl)anthracene possess high charge carrier mobility, making them suitable for use as the semiconductor material in OTFTs. guidechem.comlookchem.com The efficient movement of charge carriers within the transistor channel is essential for achieving high switching speeds and on/off ratios. lookchem.com

Potential Applications in Photovoltaic Cells and Photodetectors

The favorable electronic and photophysical properties of this compound derivatives also suggest their potential use in organic photovoltaic (OPV) cells and photodetectors. guidechem.com In OPVs, these materials can function as sensitizers or as charge-transport materials, contributing to efficient light absorption and charge carrier extraction. guidechem.comlookchem.com For photodetectors, the high charge carrier mobility and efficient light absorption of compounds like 9,10-di(1-naphthyl)anthracene are advantageous for converting light signals into electrical signals. guidechem.com

Exploration in Chemosensors and Biosensing (e.g., G-quadruplex selectivity)

The unique photophysical properties and planar aromatic structure of anthracene (B1667546) derivatives make them promising candidates for the development of chemosensors and biosensors. The compound this compound, which combines two polycyclic aromatic hydrocarbons, possesses a structure that is well-suited for interaction with biological macromolecules, particularly nucleic acids. Its planar nature suggests a potential for intercalating between the base pairs of DNA, a mechanism known to be utilized by many fluorescent probes and therapeutic agents.

While direct studies on this compound as a G-quadruplex selective probe are not extensively detailed in available literature, research into closely related and more complex anthracene derivatives provides significant insight into the potential of this structural scaffold. G-quadruplexes (G4s) are non-canonical, four-stranded nucleic acid structures that form in guanine-rich sequences. These structures are of significant biological interest as they are found in key regions of the genome, such as telomeres and gene promoter regions, making them attractive targets for diagnostics and cancer therapy. mdpi.com

The development of small molecules that can selectively bind to and stabilize G4 structures is a key strategy in this field. Anthracene derivatives have been identified as a class of synthetic small molecules with the potential for non-covalent interaction with both double-stranded DNA (dsDNA) and G-quadruplex structures. mdpi.com

Detailed Research Findings on a G-Quadruplex Selective Anthracene Derivative

To illustrate the application of the anthracene core in G4 sensing, a notable example is the disubstituted derivative, 9,10-bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene . This compound was specifically designed and synthesized to evaluate its binding affinity and selectivity for G-quadruplex DNA. mdpi.com

Researchers employed electrospray ionization mass spectrometry (ESI-MS) to study the non-covalent interactions between the compound and various DNA structures. ESI-MS is a powerful tool for evaluating the binding of small molecules to nucleic acids, allowing for the determination of binding stoichiometry and selectivity. mdpi.com The studies evaluated the compound's interaction with a 23-mer oligonucleotide containing the human telomeric repeat sequence (TTAGGG), which is known to form a G-quadruplex structure. mdpi.com

The key findings from the ESI-MS experiments revealed that the presence of two side chains on the anthracene scaffold significantly shifted the binding preference towards the G-quadruplex structure over dsDNA. A G-quadruplex/dsDNA selectivity ratio of 1.92 was calculated for the compound, indicating a clear preference for the G4 structure. This was a marked improvement over its monosubstituted analogue, which showed a general preference for dsDNA. mdpi.com The experiments also determined a 2:1 binding stoichiometry, meaning two molecules of the ligand bind to one G-quadruplex structure. mdpi.com

Furthermore, molecular docking studies were conducted to investigate the interaction pattern. The results suggested that the preferred binding mode is stacking, where the planar anthracene core interacts with the flat G-quartet of the G4 structure. mdpi.comdntb.gov.ua

The binding affinity was quantified, and a dissociation constant (Kd) was calculated to be 0.69 x 10⁻⁶ M, indicating a strong interaction between the anthracene derivative and the G-quadruplex DNA under the experimental conditions. mdpi.com

Interactive Data Table: G-Quadruplex Binding Properties of a Disubstituted Anthracene Derivative

| Parameter | Method | Finding | Reference |

| Target DNA | - | Human telomeric G-quadruplex (23-mer) | mdpi.com |

| Binding Stoichiometry (Ligand:G4) | ESI-MS | 2:1 | mdpi.com |

| Binding Selectivity | ESI-MS | Preferential binding to G-quadruplex over dsDNA | mdpi.com |

| G4/dsDNA Selectivity Ratio | ESI-MS | 1.92 | mdpi.com |

| Dissociation Constant (Kd) | ESI-MS | 0.69 µM | mdpi.com |

| Predicted Binding Mode | Molecular Docking | Stacking onto G-quartet | mdpi.comdntb.gov.ua |

This detailed investigation of a complex anthracene derivative underscores the potential of the simpler this compound core as a foundational element for designing future chemosensors and biosensors with high selectivity for biologically important structures like G-quadruplex DNA.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties.researchgate.netmdpi.com

DFT calculations are a cornerstone for investigating the electronic structure and ground state properties of 9-(Naphthalen-1-yl)anthracene. These methods offer a balance between accuracy and computational cost, making them ideal for studying relatively large polycyclic aromatic hydrocarbons.

The geometry of this compound is characterized by a non-coplanar arrangement of the anthracene (B1667546) and naphthalene (B1677914) rings. The steric hindrance between the hydrogen atoms on the anthracene and naphthalene moieties forces the two aromatic systems into a twisted conformation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For this compound and its derivatives, the HOMO is typically localized on the electron-rich anthracene core, while the LUMO distribution can vary depending on the substituents.

In a study on a related compound, (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile, the HOMO was found to be localized on the anthracene unit, while the LUMO was localized on the acrylonitrile (B1666552) unit, indicating an intramolecular charge transfer (ICT) characteristic. researchgate.netasianpubs.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key parameter that influences the molecule's electronic transitions and its potential use in optoelectronic applications. nih.gov For 1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, the experimental and DFT calculated HOMO-LUMO energy gaps were found to be 3.18 eV and 3.15 eV, respectively. nih.gov

Table 1: Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Source |

|---|---|---|---|---|---|

| 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (B1593206) | -5.58 | -2.37 | 3.21 | Experimental | |

| 1-(Anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one | - | - | 3.15 | DFT | nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

For aromatic systems like this compound, the MEP map typically shows negative potential (red and yellow regions) above the π-systems of the aromatic rings, indicating these are electron-rich areas and likely sites for electrophilic attack. In contrast, the regions around the hydrogen atoms exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. In related anthracene derivatives, the most negative potential spots are often located near electronegative atoms like oxygen, indicating the strongest repulsion and sites for electrophilic attack. nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors, derived from the changes in electron density, help in predicting the reactivity and stability of molecules.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Global Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile.

Studies on related aromatic systems have shown that these descriptors can effectively predict the reactivity behavior. For instance, a small HOMO-LUMO energy gap is often correlated with low global hardness and high reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.mdpi.com

TD-DFT is a widely used computational method for studying the electronic excited states of molecules. It allows for the prediction of various properties related to the absorption and emission of light.

TD-DFT calculations can accurately predict the absorption and emission spectra of this compound and its derivatives. The calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

The absorption spectra of 9,10-disubstituted anthracenes typically exhibit vibronic bands between 325 and 425 nm, corresponding to the π–π* transitions of the anthracene core. mdpi.com The predicted absorption wavelengths are often in good agreement with experimental data. nih.gov Similarly, TD-DFT can be used to simulate emission spectra, providing insights into the fluorescence properties of the molecule. researchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one |

| (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile |

| 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene |

| B3LYP |

Oscillator Strength Calculations

Oscillator strength is a dimensionless quantity that expresses the probability of a molecule absorbing light to transition from one electronic state to another. For organic molecules like this compound, these calculations are crucial for predicting the intensity of absorption bands in their UV-visible spectra. The primary computational method used for this purpose is Time-Dependent Density Functional Theory (TD-DFT). materialscloud.orgajol.infouci.edu TD-DFT is an extension of ground-state DFT that can describe the behavior of electrons in the presence of time-dependent electromagnetic fields, such as light, allowing for the calculation of excited-state properties like transition energies and oscillator strengths. ajol.infouci.edu

While specific oscillator strength data for this compound is not prominently available, studies on closely related and more complex structures containing the naphthyl-anthracene core provide significant insight. For instance, TD-DFT calculations have been performed on derivatives where a pyrene (B120774) unit is attached to a naphthyl-anthracene core. These calculations help elucidate the nature of electronic transitions, which are often dominated by HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transitions. rsc.org

In a study of related pyrene-anthracene dual-core derivatives, the oscillator strengths (f) were calculated to quantify their light-absorbing capabilities. The results show that the introduction of different substituents on the anthracene core, such as phenyl or naphthyl groups, influences the electronic transitions and their probabilities. rsc.org

Table 1: Calculated Excitation Energies, Wavelengths, and Oscillator Strengths for Anthracene-Pyrene Derivatives rsc.org

| Compound | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|

| AP-Core (1-anthracen-9-yl-pyrene) | 3.1735 | 390.75 | 0.2979 | HOMO→LUMO (71.8%) |

| Ph-AP (1-(10-phenyl-anthracen-9-yl)-pyrene) | 3.1532 | 393.25 | 0.3168 | HOMO→LUMO (70.6%) |

| Na-AP-Na (1-(10-naphthalen-1-yl-anthracen-9-yl)-pyrene) | 3.1000 | 400.00 | 0.3475 | HOMO→LUMO (59.5%) |

These data illustrate that the oscillator strengths for the primary electronic transitions in these large, conjugated systems are significant, indicating strong light absorption. The calculations confirm that the electronic character of the transitions is primarily from the HOMO to the LUMO, a typical feature for such chromophores. rsc.org

Molecular Dynamics Simulations for Supramolecular Interactions (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is highly applicable to understanding the supramolecular chemistry of aromatic compounds like this compound. aau.dk Supramolecular interactions, such as π-π stacking and van der Waals forces, govern how these molecules organize themselves in condensed phases, influencing properties like crystal packing, aggregation in solution, and the formation of excimers. nih.govresearchgate.net

While specific MD studies focusing exclusively on this compound are not widely documented, research on its constituent parts (naphthalene and anthracene) and other derivatives provides a clear picture of its expected behavior. MD simulations have been used to describe the aggregation of simple aromatic molecules. nih.govrsc.org These simulations show that molecules of anthracene tend to aggregate, with a preference for orienting themselves in a parallel-displaced manner similar to that found in a bulk crystal, driven by weak intermolecular forces. nih.govrsc.org The mechanism of aggregation is typically through the coalescence of smaller clusters into larger ones. nih.gov

Furthermore, MD simulations have been effectively applied to more complex anthracene derivatives to explain phenomena like aggregation-induced emission (AIE). researchgate.net In these studies, simulations reveal how, in a crystalline environment, the surrounding molecules hinder structural relaxation from the excited state back to the ground state. This restriction of molecular motion reduces non-radiative decay pathways and enhances fluorescence, a key aspect of supramolecular photophysics. researchgate.net For naphthyl-substituted anthracenes, MD simulations have also been employed to understand how thermal fluctuations affect molecular packing and, consequently, charge transport properties in organic electronics. researchgate.net Given these applications, MD simulations represent a valuable and relevant tool for predicting the supramolecular assembly, aggregation behavior, and resulting material properties of this compound.

Molecular Docking Studies for Ligand-Biomolecule Interactions (if applicable)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA). neuroquantology.combiointerfaceresearch.com This method is highly applicable to polycyclic aromatic hydrocarbons such as this compound, as the planar anthracene core is a well-known DNA intercalator and can interact with the active sites of various enzymes. researchgate.netnih.gov

Numerous studies demonstrate the use of molecular docking to investigate the interaction of anthracene derivatives with biological targets. These studies are often aimed at discovering new potential therapeutic agents. neuroquantology.com Common biological targets for anthracene derivatives include DNA and enzymes that regulate DNA topology, such as topoisomerase and DNA gyrase. neuroquantology.comresearchgate.net The docking analysis provides crucial information, including the binding affinity (often expressed as a binding energy score in kcal/mol) and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) that stabilize the ligand-receptor complex. biointerfaceresearch.com

For example, various new anthracene derivatives have been docked to the active site of the DNA gyrase B chain enzyme (PDB ID: 1KIJ) to predict their potential as antimicrobial agents. biointerfaceresearch.comresearchgate.net Similarly, other studies have used docking to screen anthracene-based compounds as inhibitors of topoisomerase II (PDB ID: 3QX3), a key enzyme in cancer cell replication. neuroquantology.comneuroquantology.com

Table 2: Examples of Molecular Docking Studies of Anthracene Derivatives with Biological Targets

| Anthracene Derivative Class | Biological Target | PDB ID | Range of Binding Energies (kcal/mol) | Reference |

|---|---|---|---|---|

| Anthracene-9,11-dione derivatives | Topoisomerase IIα | 3QX3 | up to -9.7 | neuroquantology.com |

| Anthracene-aminothiazole hybrids | Lanosterol-α-demethylase | 4WMZ | -12.93 to -13.28 | orientjchem.org |

| 2-cyano-pyrroloanthracen acetamide (B32628) derivatives | DNA gyrase B chain | 1KIJ | -8.91 to -11.08 | biointerfaceresearch.com |

These studies consistently show that the planar anthracene moiety can intercalate between DNA base pairs or fit into hydrophobic pockets of enzymes, while substituent groups determine specificity and contribute additional interactions. neuroquantology.comnih.gov Although no specific molecular docking studies for this compound are found in the reviewed literature, its structural similarity to the studied compounds strongly suggests its potential to interact with similar biomolecular targets. Docking would therefore be a highly relevant method to assess its potential biological activity.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatives for Enhanced Optoelectronic Performance

The rational design and synthesis of new derivatives based on the 9-(naphthalen-1-yl)anthracene core are central to advancing its application in organic light-emitting diodes (OLEDs). By strategically modifying the molecular structure, researchers are fine-tuning the compound's electronic properties to achieve superior performance, particularly in the challenging blue emission spectrum.

A notable example is the development of asymmetrically functionalized anthracene-based molecular glass. One such derivative, 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN), incorporates a bulky N-phenylcarbazole group. researchgate.netrsc.org This modification results in a highly tilted molecular structure that enhances solubility and promotes the formation of a stable amorphous state, which is crucial for device fabrication. researchgate.netrsc.org OLEDs using PCAN as a non-doped emitter have demonstrated impressive performance, with high external quantum efficiencies (EQE) and deep-blue color purity. researchgate.netrsc.org

Another approach involves the creation of dimers and trimers based on the 9-naphthylanthracene framework. For instance, 4,4′-bis(9-(1-naphthyl)anthracen-10-yl)biphenyl has been synthesized and shown to be a robust material with high thermal stability. researchgate.net Devices fabricated using this compound as a single-component emitting layer have achieved high luminance efficiencies. researchgate.net

Furthermore, the introduction of different substituent groups at the 10-position of the anthracene (B1667546) core, while keeping the naphthalen-1-yl group at the 9-position, has been explored to modulate the material's properties. Derivatives incorporating phenyl, methoxyphenyl, and other aromatic moieties have been synthesized and characterized, demonstrating how functionalization can influence thermal stability and solid-state arrangement with only minor changes to the fundamental optical properties. mdpi.com

The table below summarizes the performance of some notable this compound derivatives in OLED devices.

| Compound Name | Role in OLED | External Quantum Efficiency (EQE) | Luminous Efficiency (cd/A) | CIE Coordinates (x, y) |

| 9-(9-Phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN) | Non-doped Emitter | 4.61% | 3.64 | (0.151, 0.086) |

| 4,4′-bis(9-(1-naphthyl)anthracen-10-yl)biphenyl | Emitting Layer | Not Reported | 7.0 | (0.31, 0.36) |

| 10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | Host | 8.3% | 9.3 | (0.134, 0.139) |

| 9-(10-(Naphthalene-1-yl)anthracene-9-yl)SBFF (BH-9NA) | Host | Not Reported | Not Reported | Not Reported |

Strategies for Improved Device Stability and Extended Lifetime

A critical challenge in the commercialization of OLEDs is ensuring long-term operational stability. Research into this compound and its derivatives has placed a strong emphasis on molecular design strategies that enhance the durability of devices.

A key factor influencing device lifetime is the thermal stability of the organic materials. A high glass transition temperature (Tg) is desirable as it helps to maintain the morphological stability of the thin films in the device during operation, preventing degradation. For example, the derivative 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) was designed to have an increased molecular weight and an asymmetric structure, resulting in a high Tg of 134°C and excellent thermal stability. mdpi.com Similarly, PCAN exhibits a high Tg of 151°C. researchgate.netrsc.org

Introducing bulky or sterically hindering groups into the molecular structure is another effective strategy. These bulky groups can prevent close packing of the molecules in the solid state, which can suppress detrimental intermolecular interactions and the formation of aggregates that often lead to non-radiative decay pathways and device degradation. The asymmetric design of many new derivatives serves this purpose, contributing to both high efficiency and improved stability. mdpi.com

The operational lifetime of OLEDs based on this compound derivatives has been quantified in several studies. For instance, a device using 9-(naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (B1593206) (α,β-ADN) as a host material demonstrated a stable lifetime with an LT95 (the time for the luminance to decrease to 95% of its initial value) of 471 hours. mdpi.com Another highly efficient blue fluorescent OLED achieved an impressive LT95 of 1,335 hours at an initial luminance of 1,000 cd/m².

Integration into Flexible and Transparent Electronic Architectures

The development of flexible and transparent electronics is a major trend in the electronics industry, with potential applications in wearable devices, smart windows, and conformable displays. The intrinsic properties of organic materials, such as their compatibility with plastic substrates and low-temperature processing, make them well-suited for these applications. researchgate.net

Derivatives of this compound are being explored for their use in such advanced device architectures. For instance, 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN) has been successfully incorporated into semitransparent and low-voltage organic light-emitting field-effect transistors (LEFETs) processed at low temperatures. researchgate.net In these devices, PCAN serves as the deep-blue emissive layer. researchgate.net

The choice of transparent electrodes is also a critical aspect of transparent OLEDs. While indium tin oxide (ITO) is the conventional choice, its brittleness and sputtering deposition process can be problematic for flexible devices and can damage the organic layers. aip.orggoogle.com Researchers are investigating alternative transparent electrodes, such as thin layers of silver or carbon nanotubes, which offer better flexibility and can be deposited using less damaging techniques. aip.orgnih.gov The compatibility of this compound-based emitters with these emerging electrode materials is a key area of investigation for the realization of robust flexible and transparent displays.

Exploration of Multifunctional Materials Based on the this compound Core

To simplify the complex multilayer structure of typical OLEDs and reduce manufacturing costs, there is a growing interest in developing single materials that can perform multiple functions, such as charge transport and light emission. The versatile this compound core is an excellent platform for designing such multifunctional materials.

By attaching different functional moieties to the anthracene backbone, researchers can create molecules with ambipolar charge transport capabilities, meaning they can transport both holes and electrons. For example, 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) is known to serve as both a host material and a hole-transporting material. aip.org

Other derivatives have been designed to act as both an emitter and a hole transporter, enabling the fabrication of highly efficient, simplified deep-blue emitting devices. Furthermore, some anthracene derivatives can be used as a host material for phosphorescent emitters, facilitating efficient energy transfer for light emission. The development of asymmetric anthracene-containing derivatives with bulky peripheral groups has been shown to create multifunctional materials that can lead to simplified and efficient deep-blue fluorescent OLEDs. mdpi.com The strategic combination of the emissive anthracene core with charge-transporting units within a single molecule represents a promising pathway toward more cost-effective and high-performance organic electronic devices.

常见问题

Q. Basic

- GHS classification : Category 4 acute oral toxicity (H302). Use PPE (gloves, lab coat) and avoid inhalation/ingestion .

- Waste disposal : Collect in approved containers for halogenated organic waste.

- Storage : Keep in a dark, dry environment at 2–8°C to prevent degradation .

How do substituents on the anthracene core influence charge transport in organic electronics?

Advanced

Substituent effects are evaluated via:

- Electrochemical analysis : Cyclic voltammetry (CV) measures HOMO/LUMO levels. Electron-withdrawing groups (e.g., –Br) lower LUMO, enhancing electron mobility .

- Charge-carrier mobility : Space-charge-limited current (SCLC) measurements show hole mobility >10⁻³ cm²V⁻¹s⁻¹ for naphthyl-substituted derivatives .

- Thermogravimetric analysis (TGA) : Thermal stability (>300°C) ensures compatibility with vacuum deposition in device fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。